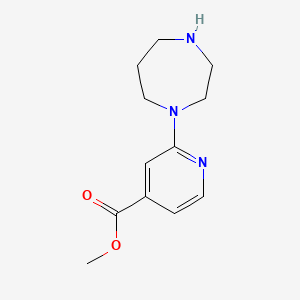

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate

Description

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate |

InChI |

InChI=1S/C12H17N3O2/c1-17-12(16)10-3-5-14-11(9-10)15-7-2-4-13-6-8-15/h3,5,9,13H,2,4,6-8H2,1H3 |

InChI Key |

BCPVYUUXSIHFKS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)N2CCCNCC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Pyridine Derivative

A common approach involves the displacement of a leaving group (e.g., chlorine) on a methyl pyridine carboxylate derivative by the nucleophilic nitrogen of 1,4-diazepane.

- Reaction Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

- Temperature: Mild heating (room temperature to 80 °C) to facilitate substitution.

- Base: A mild base such as triethylamine or DIPEA (N,N-diisopropylethylamine) is used to scavenge the released acid and drive the reaction forward.

This method is supported by the synthesis of related compounds such as methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate, where the chlorine atom is displaced by the diazepane nitrogen.

Reductive Amination and Amide Coupling

In some synthetic routes, the diazepane ring is introduced via reductive amination or amide bond formation:

- Reductive Amination: The pyridine aldehyde derivative reacts with 1,4-diazepane in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions to form the secondary amine linkage.

- Amide Coupling: Using coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases such as DIPEA in DMF, the diazepane amine is coupled with pyridine carboxylic acid derivatives to form amide intermediates, which can be further transformed into the methyl ester.

Protection and Deprotection Strategies

To improve selectivity and yield, protecting groups such as Boc (tert-butoxycarbonyl) are used on the diazepane nitrogen during intermediate steps. After coupling, the protecting groups are removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine.

Reduction and Functional Group Transformations

Additional steps may include:

- Reduction of esters or aldehydes to alcohols using DIBAL-H or NaBH4.

- Oxidation (e.g., Swern oxidation) to convert alcohols back to aldehydes for further functionalization.

- Formation of triflates or other leaving groups to facilitate subsequent nucleophilic substitution.

Representative Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | Pyridine derivative (e.g., methyl 2-chloropyridine-4-carboxylate), 1,4-diazepane, base (DIPEA), solvent (DMF/DCM), mild heat | Formation of methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate |

| 2 | Reductive amination | Pyridine aldehyde, 1,4-diazepane, NaBH(OAc)3, DIPEA, solvent (DCM/DMF), room temp | Secondary amine formation with high selectivity |

| 3 | Amide coupling | Pyridine carboxylic acid, HATU, DIPEA, DMF, room temp | Formation of amide intermediates for further modification |

| 4 | Protection/deprotection | Boc protection, acidic deprotection (HCl in dioxane) | Improved selectivity and yield in multi-step synthesis |

| 5 | Reduction/oxidation | DIBAL-H, NaBH4, Swern oxidation | Functional group interconversions for chain extension or modification |

Research Findings and Optimization

- Yield and Purity: Careful control of reaction parameters such as temperature, solvent choice, and stoichiometry is critical to maximize yield and purity.

- Scalability: The described methods are amenable to scale-up for commercial synthesis, as demonstrated in patent literature for related diazepane-containing compounds.

- Biological Relevance: The synthetic accessibility of this compound enables its use in medicinal chemistry for drug discovery, particularly as a scaffold for SARS-CoV-2 main protease inhibitors and other pharmacologically active molecules.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Neuroactive Properties

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate has been investigated for its potential neuroactive effects. Studies suggest it may act as a modulator of neurotransmitter systems, particularly in relation to anxiety disorders. Its structural similarity to known psychoactive compounds indicates possible anxiolytic effects, making it a candidate for further research in treating anxiety-related conditions.

Therapeutic Agent Development

This compound is being explored as a therapeutic agent for various neurological disorders. Its interaction with GABAergic and serotonergic systems suggests that it could play a role in modulating mood and anxiety levels, which is crucial for developing new treatments for depression and anxiety disorders.

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new pharmacologically active compounds.

Case Study 1: Anxiolytic Activity

A study investigated the anxiolytic potential of this compound in rodent models. The results indicated a significant reduction in anxiety-like behavior compared to control groups, supporting its potential use as an anxiolytic agent. The mechanism was suggested to involve modulation of the GABA receptor pathways.

Case Study 2: Neurotransmitter Modulation

Research focused on the compound's ability to interact with various neurotransmitter systems revealed promising results. The compound demonstrated affinity for serotonin receptors, which may contribute to its mood-stabilizing effects. This property makes it relevant for developing treatments for mood disorders .

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Structures

Key Observations :

- Pyridine vs. Pyrimidine/Pyrazinone: The pyridine core (one nitrogen) offers distinct electronic properties compared to pyrimidine (two nitrogens) or pyrazinone (two nitrogens + ketone). These differences influence reactivity, solubility, and binding interactions.

Functional Groups and Substituents

Key Observations :

- Ester vs. Carboxylic Acid : The methyl ester in the target compound likely improves membrane permeability compared to the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid, though the latter may exhibit better aqueous solubility .

- Chloro Substituent : The chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid may increase electrophilicity, making it a reactive intermediate in synthesis .

Biological Activity

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO·HCl

- Molecular Weight : 271.74 g/mol

- CAS Number : 1235439-20-9

- Purity : ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes, particularly in cancer therapy.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment:

- Targeting Cancer Cells : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects against prostate cancer cells, with IC values indicating effective dose-response relationships .

- Mechanism Insights : The compound appears to interfere with cellular pathways critical for tumor growth and survival. It may inhibit pathways related to angiogenesis and cell proliferation, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have documented the biological effects of this compound:

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various compounds, this compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated significant inhibition of cell growth with an IC value ranging from 10 to 20 µM depending on the cell line .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 12 |

| Prostate | 18 |

Study 2: Mechanistic Studies

Another study focused on the mechanistic aspects of the compound's action. It was found to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases and PARP in treated cells compared to controls .

Pharmacological Profile

The pharmacological profile of this compound suggests a multifaceted approach to therapy:

- Antiangiogenic Properties : Inhibition of vascular endothelial growth factor receptor (VEGFR) signaling has been observed, which is crucial for tumor vascularization .

- Selectivity : Preliminary data suggest that the compound shows selective toxicity towards cancer cells over normal cells, which is a desirable trait for anticancer drugs .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves coupling 1,4-diazepane with methyl 2-chloropyridine-4-carboxylate under basic conditions (e.g., NaOH in dichloromethane) to facilitate nucleophilic substitution. Optimize yield by controlling reaction time (12–24 hours) and temperature (40–60°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Intermediate characterization using -NMR can confirm successful substitution by monitoring the disappearance of the pyridine C2 proton signal . For diazepane-containing analogs, protection of secondary amines with tert-butoxycarbonyl (Boc) groups may prevent side reactions, followed by deprotection using trifluoroacetic acid .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- - and -NMR : Identify the ester carbonyl (δ ~165–170 ppm in ), pyridine ring protons (δ 7.5–8.5 ppm in ), and diazepane NH protons (δ 1.5–2.5 ppm, broad singlet).

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] peak matching theoretical mass). High-resolution instruments like Q Exactive Orbitrap ensure precision .

- IR Spectroscopy : Detect ester C=O stretches (~1720 cm) and NH stretches (~3300 cm).

Q. What safety protocols should be followed when handling this compound during synthesis?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation/contact with skin; diazepane derivatives may exhibit toxicity (H300–H313 codes) .

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Dispose of waste via approved hazardous chemical protocols (P501/P502 guidelines) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in confirming the molecular structure and tautomeric forms?

- Methodological Answer : Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Analyze bond lengths (e.g., C-N in diazepane: ~1.45–1.50 Å) and angles to confirm tautomeric stability. SHELX’s robust refinement algorithms resolve disorder in flexible diazepane rings, while SHELXPRO visualizes hydrogen-bonding networks critical for stability .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Assay Optimization : Standardize parameters (e.g., cell line viability, compound concentration, incubation time). For calcium modulatory assays (common in dihydropyridine analogs), validate using fluorescent probes (e.g., Fura-2) with controlled extracellular Ca levels .

- Statistical Analysis : Apply ANOVA or non-parametric tests to compare replicates. Use orthogonal assays (e.g., patch-clamp electrophysiology vs. fluorescence) to confirm activity .

Q. What computational methods predict the binding affinity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock/Vina) : Model interactions with receptors (e.g., GABA or NMDA channels) using PDB structures. Focus on hydrogen bonding between the diazepane NH and receptor carboxylates.

- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns to assess binding free energy (MM-PBSA/GBSA methods). Validate with experimental IC data from radioligand displacement assays .

Q. How can reaction intermediates or byproducts be identified and minimized during synthesis?

- Methodological Answer :

- HPLC-MS Monitoring : Track reaction progress at intervals. Peaks with m/z corresponding to unreacted diazepane or ester hydrolysis byproducts (e.g., free carboxylic acid) indicate incomplete coupling.

- Optimize Stoichiometry : Use 1.2–1.5 equivalents of diazepane to drive the reaction to completion. Add molecular sieves to absorb water and prevent hydrolysis .

Data Analysis and Troubleshooting

Q. How should researchers address inconsistent purity results after column chromatography?

- Methodological Answer :

- Analytical HPLC : Use a C18 column (ACN/water + 0.1% TFA) to quantify purity. Adjust gradient elution to resolve co-eluting impurities.

- Recrystallization : If silica gel purification fails, recrystallize from hot ethanol to remove polar byproducts. Monitor melting point (mp) consistency (e.g., target mp ~239–241°C for related diazepane derivatives) .

Q. What strategies validate the stability of this compound under physiological conditions?

- Methodological Answer :

- Simulated Gastric Fluid (SGF) Assay : Incubate compound in HCl (pH 1.2, 37°C) for 2 hours. Analyze via LC-MS for ester hydrolysis (detect free carboxylic acid at m/z [M+H-32]).

- Plasma Stability Test : Incubate in human plasma (37°C, 1–24 hours). Precipitate proteins with acetonitrile and quantify remaining compound using a calibration curve .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.